

ELA-32: A Comprehensive Technical Guide to its Sequence, Structure, and Function

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Compound of Interest

Compound Name: ELA-32(human)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the human protein ELA-32, also known as ELABELA, Toddler, or Apela. ELA-32 is a recently identified peptide hormone that plays a critical role in embryonic development, cardiovascular regulation, and fluid homeostasis. It is an endogenous ligand for the apelin receptor (APJ), a G-protein coupled receptor. This document details the protein's sequence and structural characteristics, its signaling pathways, and provides detailed protocols for key experimental assays. The information presented is intended to be a valuable resource for researchers and professionals involved in drug discovery and development targeting the apelinergic system.

ELA-32 Protein Sequence and Physicochemical Properties

ELA-32 is a 32-amino acid peptide that is processed from a 54-amino acid precursor protein.^[1] The mature peptide has a disulfide bridge between cysteine residues at positions 17 and 22, which is crucial for its biological activity.^[2]

Table 1: Physicochemical Properties of Human ELA-32

Property	Value	Reference
Amino Acid Sequence	QRPVNLTMRRLKLRKHNLQR RCMPLHSRVPFP	[2]
Molecular Weight	3967.8 Da	[2]
Formula	C170H289N63O39S4	[2]
Modifications	Disulfide bridge: Cys17-Cys22	[2]
Solubility	Soluble to 1 mg/ml in water	[2]
Half-life in human plasma	47.2 ± 5.7 min	[3]
Half-life in human kidney	44.2 ± 3 s	[3]

ELA-32 Structure

The three-dimensional structure of the human apelin receptor in complex with ELA-32 has been determined by cryogenic electron microscopy (cryo-EM). This has provided significant insights into the molecular basis of their interaction. The structure is available in the Protein Data Bank (PDB) under the accession code 7W0N.[2]

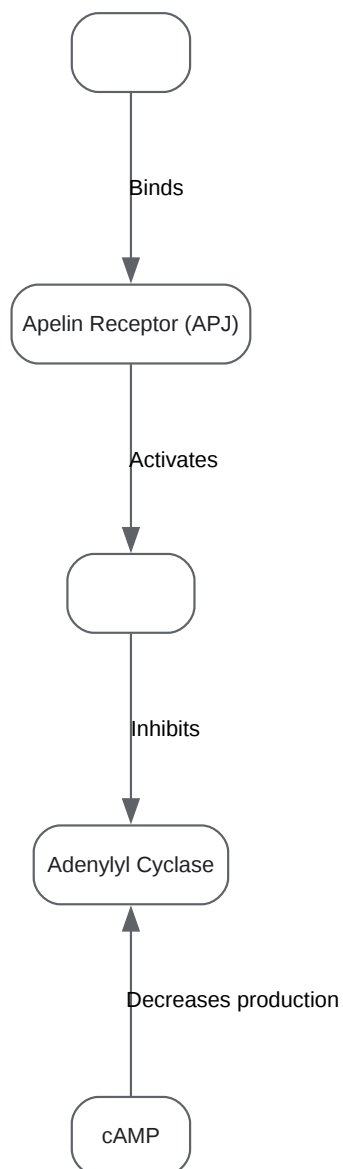
The cryo-EM structure reveals that ELA-32 binds to a pocket within the transmembrane domain of the apelin receptor. This binding induces a conformational change in the receptor, leading to the activation of downstream signaling pathways.[4]

Signaling Pathways

ELA-32 exerts its biological effects by binding to and activating the apelin receptor (APJ), a class A G-protein coupled receptor (GPCR). This activation triggers multiple downstream signaling cascades.

G-protein Coupled Signaling

Upon binding of ELA-32, the apelin receptor couples to inhibitory G-proteins (Gi). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5]

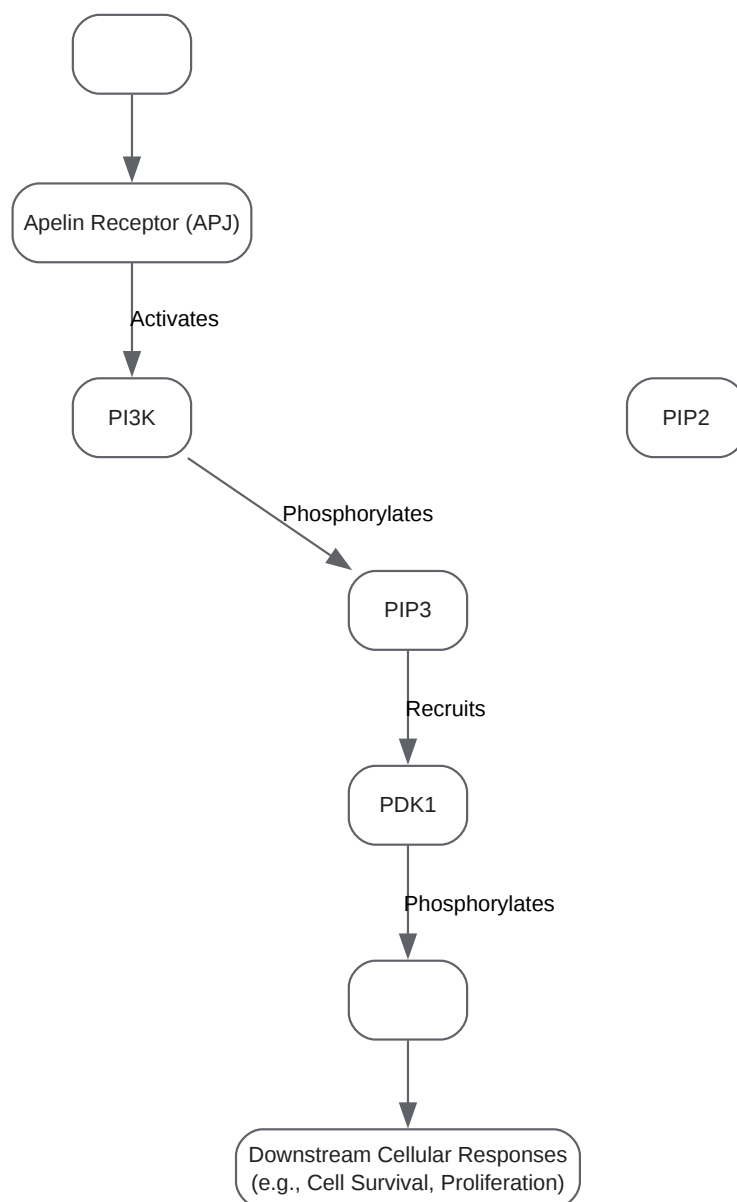


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Figure 1: ELA-32 mediated G-protein coupled signaling pathway.

PI3K/AKT Pathway

ELA-32 is a potent activator of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.^[6] This pathway is crucial for cell survival, proliferation, and growth. Activation of this pathway by ELA-32 is implicated in its protective effects on the cardiovascular system.



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Figure 2: ELA-32 activation of the PI3K/AKT signaling pathway.

TGF β Pathway Potentiation

ELA-32 has also been shown to potentiate the Transforming Growth Factor-beta (TGF β) signaling pathway.[6] This interaction is important in the context of embryonic stem cell differentiation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of ELA-32.

Radioligand Binding Assay for Apelin Receptor

This assay is used to determine the binding affinity of ELA-32 to the apelin receptor.

Materials:

- Membrane preparations from cells expressing the human apelin receptor.
- [¹²⁵I]-Apelin-13 (radioligand).
- Unlabeled ELA-32.
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters (GF/C).
- Scintillation fluid.

Procedure:

- Prepare a dilution series of unlabeled ELA-32 in binding buffer.
- In a 96-well plate, add 50 μ L of binding buffer (for total binding) or a high concentration of unlabeled apelin (for non-specific binding) or the ELA-32 dilutions.

- Add 50 μ L of [125 I]-Apelin-13 (final concentration \sim 0.1 nM) to each well.
- Add 100 μ L of the membrane preparation to each well.
- Incubate the plate at 30°C for 60 minutes with gentle agitation.
- Terminate the binding reaction by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).
- Wash the filters three times with ice-cold wash buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.

cAMP Inhibition Assay

This assay measures the ability of ELA-32 to inhibit cAMP production upon activation of the Gi-coupled apelin receptor.

Materials:

- CHO-K1 cells stably expressing the human apelin receptor.
- Forskolin.
- ELA-32.
- cAMP assay kit (e.g., HTRF or AlphaScreen).

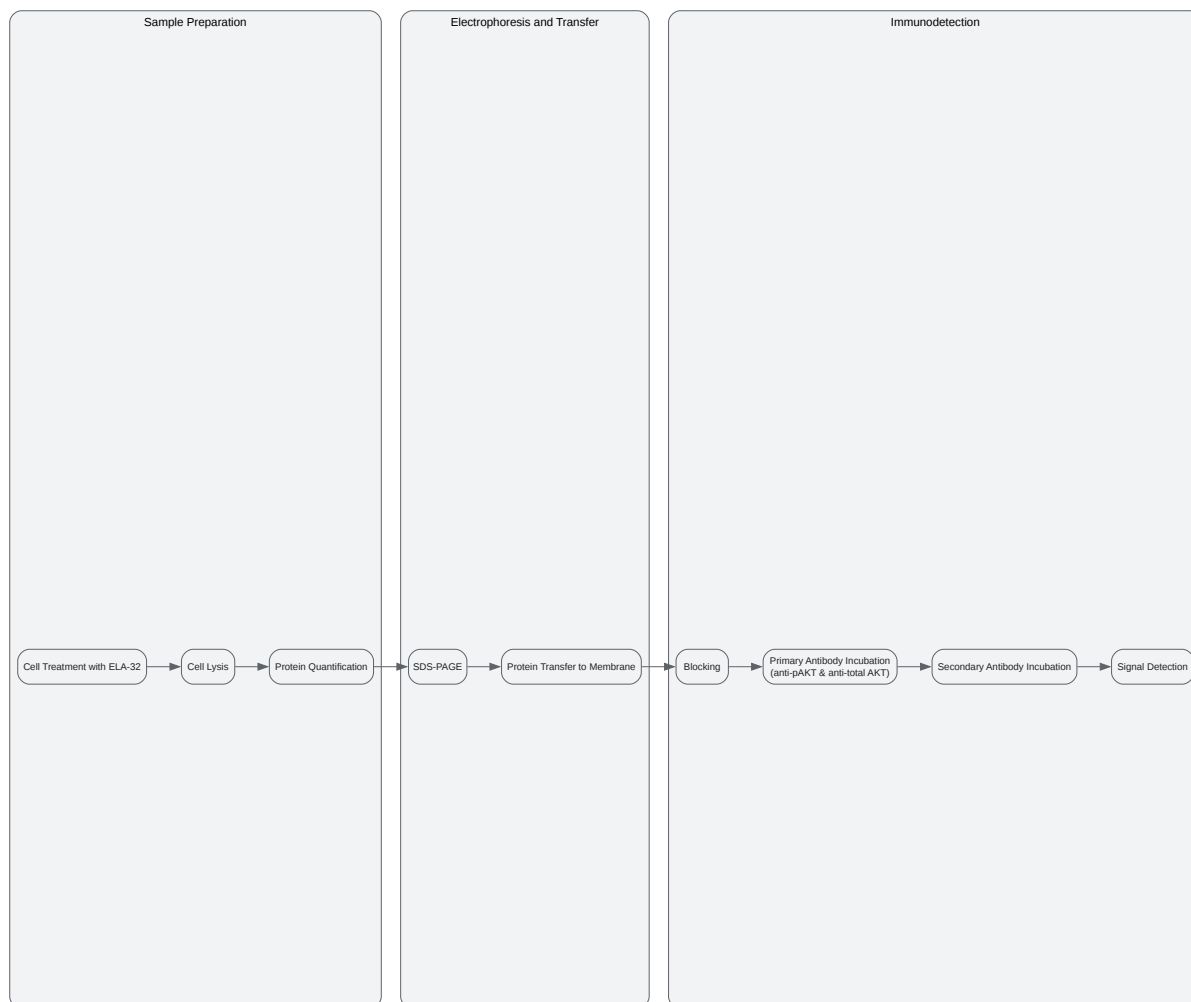
Procedure:

- Seed the cells in a 96-well plate and culture overnight.
- Wash the cells with serum-free medium.
- Prepare a dilution series of ELA-32.

- Add the ELA-32 dilutions to the cells and incubate for 15 minutes at 37°C.
- Add forskolin (to stimulate cAMP production) to all wells except the basal control and incubate for 30 minutes at 37°C.
- Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.[7]
- Calculate the percentage inhibition of forskolin-stimulated cAMP production for each ELA-32 concentration.
- Determine the EC50 value by non-linear regression analysis.

Western Blot for AKT Phosphorylation

This protocol is used to detect the activation of the PI3K/AKT pathway by measuring the phosphorylation of AKT at Ser473.



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Figure 3: Western blot experimental workflow for AKT phosphorylation.

Materials:

- Cells responsive to ELA-32 (e.g., HUVECs).
- ELA-32.
- Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors.
- BCA protein assay kit.
- SDS-PAGE gels and running buffer.
- PVDF or nitrocellulose membrane.
- Transfer buffer.
- Blocking buffer (5% BSA in TBST).
- Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT.
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate (ECL).

Procedure:

- Sample Preparation:
 - Culture cells to 70-80% confluency.
 - Treat cells with different concentrations of ELA-32 for a specified time (e.g., 15-30 minutes).
 - Wash cells with ice-cold PBS and lyse with lysis buffer.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer:

- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]
 - Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
 - Detect the signal using a chemiluminescent substrate and an imaging system.
- Stripping and Re-probing:
 - To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.

Quantitative Data Summary

Table 2: Binding and Functional Activity of Human ELA-32

Parameter	Value	Assay	Cell Line	Reference
IC50	0.27 nM	Radioligand Binding	-	[2]
Kd	0.51 nM	Radioligand Binding	-	[2]

Conclusion

ELA-32 is a pleiotropic peptide hormone with significant potential as a therapeutic target, particularly in the context of cardiovascular diseases. This guide provides a comprehensive summary of its molecular and functional characteristics, along with detailed experimental protocols to facilitate further research. The elucidation of its structure and signaling pathways opens new avenues for the rational design of novel drugs targeting the apelin-ELA system.

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